Cyclosporin A
説明
特性
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMATZTZNYRCHOR-CGLBZJNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O12 | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020365 | |
| Record name | Cyclosporin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992), White solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclosporin A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4613 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble (NTP, 1992), insoluble, Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether, Sol in chloroform | |
| Record name | SID56422786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclosporine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Forms white prismatic crystals from acetone | |
CAS No. |
59865-13-3 | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclosporine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059865133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosporine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclosporin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclosporin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSPORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83HN0GTJ6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
298 to 304 °F (NTP, 1992), 148-151 °C | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclosporine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
準備方法
Submerged Fermentation Optimization
Submerged fermentation remains the dominant industrial method for CsA production due to its reproducibility and scalability. Tolypocladium inflatum is cultivated in aerated bioreactors with dissolved oxygen maintained at 30%–40% saturation to support aerobic growth. Critical parameters include:
-
Carbon Sources : Glucose and sucrose at 4%–6% (w/v) maximize biomass and CsA titers, while glycerol at 2% enhances secondary metabolite production.
-
Nitrogen Supplementation : Yeast extract (0.5%–1.0%) and ammonium nitrate (0.3%) synergistically boost cyclosporin synthetase activity.
-
pH and Temperature : Optimal production occurs at pH 5.8–6.2 and 28°C–30°C, with automated feedback systems adjusting conditions in real time.
Table 1: Fermentation Performance Across Microbial Strains
| Organism | Fermentation Type | Duration (Days) | CsA Yield (mg/L) | Purity (%) |
|---|---|---|---|---|
| T. inflatum | Submerged | 14 | 450–600 | 98.5 |
| Fusarium roseum | Submerged | 7 | 18.43 | 92.0 |
| Neocosmospora spp. | Solid-State | 10 | 320 | 95.0 |
Fusarium roseum exhibits a shorter production cycle (7 days) but lower yields, necessitating strain engineering for industrial adoption.
Solid-State Fermentation Advancements
Solid-state fermentation (SSF) using agro-industrial wastes like wheat bran reduces costs by 30% compared to submerged systems. T. inflatum grown on rice husk substrates achieves 320 mg/L CsA, with protease secretion facilitating peptide cyclization. SSF’s limitations include inhomogeneous heat distribution and slower microbial growth, necessitating intermittent mixing.
Synthetic Approaches to this compound
Fragment Condensation Strategies
Total synthesis of CsA analogs like cyclosporin O involves 4 + 7 fragment coupling using thiazolium- and immonium-type reagents:
-
BEMT (2-Bromo-3-Ethyl-4-Methyl Thiazolium Tetrafluoroborate) : Enables coupling of N-methylated residues (e.g., MeBmt) with 65% efficiency in tetrapeptide synthesis.
-
BDMP (5-(1H-Benzotriazol-1-yloxy)-3,4-Dihydro-1-Methyl 2H-Pyrrolium Hexachloroantimonate) : Achieves 52%–55% yields in heptapeptide assembly via low-racemization activation.
Table 2: Synthetic Reagent Performance in CsO Synthesis
| Reagent | Segment | Yield (%) | Racemization Risk |
|---|---|---|---|
| BEMT | Tetrapeptide (8–11) | 65 | Low |
| BDMP | Heptapeptide (1–7) | 55 | Moderate |
| BEP | Cyclization | 23 | High |
Solid-phase synthesis reduces purification steps, though cyclization efficiencies remain below 25%.
Downstream Processing and Purification
Nonpolar Macroporous Resin Chromatography
Crude fermentation broth is extracted with acetone (1:3 v/v) and loaded onto DA-201 resin columns. Isocratic elution with ethanol:water (70:30) removes pigments and lipids, achieving 85% recovery. Silica gel chromatography (200–300 mesh) further purifies CsA using dichloromethane:methanol (95:5), yielding 98.5% purity.
Crystallization and Drying
Anti-solvent crystallization with n-hexane at 4°C produces monoclinic CsA crystals, which are vacuum-dried at 40°C. X-ray diffraction confirms polymorphic stability, with residual solvents <0.1% by GC-MS.
Formulation and Drug Delivery Systems
PEGylated Chitosan-Modified Nanoparticles
This compound-loaded nanoparticles (89.4 nm diameter) exhibit sustained release over 48 hours:
Table 3: Nanoparticle Formulation Parameters
化学反応の分析
シクロスポリンは、酸化、還元、置換などの様々な化学反応を起こします。これらの反応で用いられる一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応で生成される主要な生成物は、用いられる特定の条件と試薬によって異なります。 例えば、シクロスポリンの酸化は、ヒドロキシル化誘導体の生成につながる可能性があります .
科学的研究の応用
シクロスポリンは、科学研究において幅広い応用範囲があります。
作用機序
類似の化合物との比較
シクロスポリンは、タクロリムスやラパマイシンなどの他の免疫抑制剤とよく比較されます。3つの化合物はすべてT細胞の活性化を阻害しますが、異なるメカニズムで阻害します。シクロスポリンと同様にタクロリムスもカルシニューリンを阻害しますが、FKBP-12という異なるタンパク質に結合します。 一方、ラパマイシンは、哺乳類のラパマイシン標的タンパク質(mTOR)経路を阻害します. これらの違いは、シクロスポリンの独特の作用機序と臨床設定における特定の用途を強調しています.
類似の化合物には以下が含まれます。
- タクロリムス
- ラパマイシン
- ミコフェノール酸モフェチル
シクロスポリンは、その独特の特性と幅広い用途により、研究と臨床の両方において重要な化合物であり続けています。
類似化合物との比較
Clinical and Therapeutic Implications
While CsA revolutionized transplant medicine, its nephrotoxicity limits long-term use. Tacrolimus, though more potent, shares similar drawbacks. Derivatives like voclosporin aim to mitigate toxicity while retaining efficacy . Non-immunosuppressive analogs (e.g., valspodar) expand applications into antimicrobial and anticancer therapies .
生物活性
Cyclosporin, specifically Cyclosporin A (CsA), is a potent immunosuppressant widely used in organ transplantation and autoimmune diseases. Its biological activity primarily revolves around its ability to modulate T-lymphocyte function, thereby preventing graft rejection and managing various immune-mediated conditions. This article delves into the mechanisms of action, therapeutic applications, and recent research findings related to the biological activity of Cyclosporin.
This compound exerts its immunosuppressive effects primarily by inhibiting T-cell activation. The key mechanisms include:
- Inhibition of IL-2 Production : CsA binds to cyclophilin, forming a complex that inhibits calcineurin, an enzyme crucial for the dephosphorylation of nuclear factor of activated T-cells (NFAT). This inhibition prevents the transcription of interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and differentiation .
- Selective Targeting : CsA predominantly affects T-helper cells while showing weaker inhibition on regulatory T-cells (Tregs) and some B-cell subsets. This selective action allows for modulation of immune tolerance without complete ablation of immune responses .
- Impact on Cytokine Production : High doses of CsA suppress pro-inflammatory cytokines such as TNF-α and IFN-γ, while low doses may paradoxically induce certain pro-inflammatory cytokines under specific conditions .
Therapeutic Applications
Cyclosporin's unique properties make it suitable for various clinical applications:
- Organ Transplantation : CsA is a cornerstone in preventing organ rejection post-transplant. Studies have shown that aerosolized formulations can reduce mortality in lung transplant recipients with bronchiolitis obliterans syndrome .
- Autoimmune Diseases : CsA has been effectively used in treating conditions like juvenile chronic arthritis and psoriasis, demonstrating significant corticosteroid-sparing effects in some patients .
- Mitochondrial Dysfunction : Recent research suggests that CsA may play a role in ameliorating mitochondrial dysfunction by inhibiting mitochondrial permeability transition pore opening, which is critical in cell survival during stress conditions .
Case Studies
- Lung Transplant Recipients : A study involving 39 patients receiving aerosol cyclosporin showed a significant reduction in rejection grades within 90 days of treatment. The study highlighted the importance of patient characteristics and baseline health status in predicting treatment outcomes .
- Juvenile Chronic Arthritis : In a 10-year prospective study, 26% of patients treated with CsA were able to discontinue corticosteroids due to improved disease control, underscoring its efficacy in long-term management .
Quantitative Analysis
Recent advancements have also focused on pharmacokinetics and monitoring of cyclosporin levels in blood:
- A novel UPLC-MS/MS method was developed for the quantitative determination of cyclosporine in human whole blood, facilitating better therapeutic drug monitoring (TDM) and potentially reducing adverse events associated with improper dosing .
| Parameter | Value |
|---|---|
| Calibration Range | 10 – 1000 ng/mL |
| Intra-day Accuracy | 88.5 – 100.4% |
| Inter-day Accuracy | 90.0 – 98.6% |
| Mean Recovery at 200 ng/mL | 36.8% |
Q & A
Q. What molecular mechanisms underlie Cyclosporin A’s immunosuppressive effects, and how are these pathways experimentally validated?
this compound (CsA) exerts immunosuppression by binding to cyclophilin D (CypD), forming a complex that inhibits calcineurin phosphatase activity. This prevents dephosphorylation of nuclear factor of activated T cells (NFAT), blocking IL-2 transcription and T-cell activation . Validation involves in vitro T-cell proliferation assays, calcineurin phosphatase activity measurements (e.g., colorimetric assays using p-nitrophenyl phosphate), and NFAT nuclear translocation studies via immunofluorescence .
Q. What structural features of Cyclosporin contribute to its conformational flexibility in different solvents?
Cyclosporin’s 11-amino acid cyclic peptide structure includes four intramolecular hydrogen bonds in nonpolar solvents (e.g., chloroform), forming a β-sheet-like conformation. In polar solvents (e.g., DMSO), these bonds break, leading to conformational changes. Researchers use NMR spectroscopy and X-ray crystallography to analyze solvent-dependent structural shifts, with temperature-controlled experiments to assess stability .
Q. Which analytical techniques are standard for characterizing Cyclosporin’s structure and metabolites in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) is widely used for structural elucidation. For metabolite profiling, automated MALDI mass spectrometry enables rapid identification of CsA analogs, with detection limits as low as 15 ng/mL in blood .
Advanced Research Questions
Q. How can researchers optimize Cyclosporin extraction from biological samples to improve quantification accuracy?
Combinatorial solvent systems (e.g., hexane/chloroform [70:30]) are tested using automated MALDI-MS to identify optimal extraction efficiency. Iterative solvent screening (e.g., binary or ternary mixtures) reduces matrix interference in whole blood samples, validated via spike-recovery experiments and comparison with gold-standard methods like LC-MS/MS .
Q. What methodologies resolve contradictions in Cyclosporin’s efficacy across preclinical infarct models?
Meta-analyses of experimental myocardial infarction studies reveal that CsA’s infarct size reduction is inconsistent, partly due to variability in study design (e.g., ischemia-reperfusion protocols). Researchers should standardize endpoints (e.g., infarct size via histopathology vs. cardiac biomarkers) and control for CypD expression levels across species. Power calculations and blinding protocols minimize bias .
Q. How should combination therapies integrating this compound with P-glycoprotein inhibitors be designed to overcome multidrug resistance?
Preclinical models (e.g., chemoresistant mammary carcinoma) use dose-response matrices to assess synergy between CsA and inhibitors like verapamil. Chou-Talalay combination index analysis quantifies synergistic effects, while flow cytometry evaluates P-glycoprotein inhibition efficiency via fluorescent substrate retention (e.g., rhodamine-123) .
Q. What strategies improve reproducibility in studies investigating Cyclosporin’s neuroprotective effects?
Rodent traumatic brain injury (TBI) models require strict dosing consistency (e.g., 20 mg/kg CsA intraperitoneally at 30 minutes post-injury) and outcome measures (e.g., cortical lesion volume via MRI). Blinded histopathological scoring and standardized behavioral tests (e.g., Morris water maze) reduce variability. Open-access datasets enable cross-lab validation .
Q. How do in vitro models evaluate Cyclosporin’s role in reversing multidrug resistance?
Cancer cell lines (e.g., Caco-2) with overexpressed P-glycoprotein are treated with CsA and chemotherapeutics (e.g., doxorubicin). Intracellular drug accumulation is measured via fluorescence, while RT-PCR quantifies MDR1 gene expression. Calcein-AM efflux assays confirm functional P-glycoprotein inhibition .
Q. What experimental designs mitigate batch-to-batch variability in Cyclosporin analog synthesis?
Solid-phase peptide synthesis (SPPS) with Fmoc chemistry ensures reproducibility. Quality control includes HPLC purity checks (>95%) and circular dichroism (CD) spectroscopy to confirm conformational homogeneity. Batch comparisons using cytotoxicity assays (e.g., Jurkat T-cell viability) validate bioequivalence .
Q. How can meta-analyses address variability in Cyclosporin’s therapeutic outcomes across experimental models?
Systematic reviews should stratify data by species (e.g., murine vs. porcine), CsA administration timing (pre- vs. post-reperfusion), and outcome metrics. Mixed-effects models account for heterogeneity, while funnel plots detect publication bias. Sensitivity analyses exclude low-quality studies lacking randomization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
